1,4-Piperazinedicarboxamide

Descripción general

Descripción

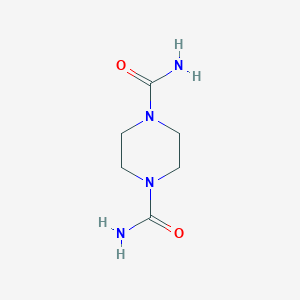

1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Piperazinedicarboxamide can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene, followed by the addition of ammonia. The reaction proceeds as follows:

- Piperazine is reacted with phosgene to form 1,4-bis(chlorocarbonyl)piperazine.

- The intermediate is then treated with ammonia to yield this compound.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The piperazine ring facilitates nucleophilic substitution at nitrogen atoms, enabling functionalization of the carboxamide groups. Key examples include:

Mechanistic Insight : Alkylation proceeds via SN2 displacement, forming quaternary salts that undergo ring-opening with nucleophiles like phenols or amines . Arylation exploits palladium-catalyzed coupling in polar aprotic solvents .

Acylation and Amidation

The carboxamide groups participate in acyl transfer reactions:

Key Findings :

-

Acylation with activated carbonyls (e.g., acid chlorides) occurs under mild conditions without catalysts.

-

Industrial processes employ tert-butyloxycarbonyl (BOC) protection for selective amidation .

Coordination Chemistry

1,4-Piperazinedicarboxamide acts as a polydentate ligand for transition metals:

Applications : Cobalt complexes are used in colorimetric assays (e.g., Scott test for cocaine detection) . Cadmium complexes show potential in materials science .

Oxidation and Reduction

Functional group transformations involve:

| Reaction Type | Reagents/Conditions | Products Formed | Outcome | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-Oxide derivatives | Increased polarity | |

| Reduction | NaBH₄, LiAlH₄ | Secondary amines | Bioactivity modulation |

Notable Results :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,4-Piperazinedicarboxamide is characterized by its piperazine ring structure, which is a common scaffold in many biologically active compounds. The molecular formula for this compound is , and it exhibits properties that make it suitable for various therapeutic applications.

Medicinal Applications

-

Anticancer Activity

- Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, certain synthesized derivatives have shown to inhibit the proliferation of cancer cells effectively. A study reported that specific piperazine derivatives displayed IC50 values comparable to established chemotherapeutics against various cancer cell lines .

-

Antimicrobial Properties

- Various studies have evaluated the antimicrobial efficacy of piperazine derivatives. For example, derivatives synthesized from this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing superior activity compared to the parent compound .

- Neuropharmacological Effects

-

Inhibition of Viral Proteases

- A notable application includes the inhibition of papain-like protease from the SARS coronavirus by 4-piperazinecarboxamide derivatives. Computational studies indicated a significant relationship between the electronic structure of these compounds and their inhibitory capacity, suggesting potential use in antiviral therapies .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Anticancer Study :

A study synthesized a series of piperazine derivatives and tested their anticancer activity against several cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as effective cancer treatments . -

Antimicrobial Testing :

In another investigation, a range of piperazine derivatives were tested for antibacterial activity against multiple bacterial strains. The findings revealed that several derivatives exhibited enhanced antimicrobial effects compared to the original compound, suggesting modifications to the structure can lead to improved efficacy . -

Neuropharmacological Research :

A study focused on the synthesis and evaluation of piperazine derivatives as potential dopamine reuptake inhibitors showed promising results in animal models, indicating their potential utility in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1,4-Piperazinedicarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Piperazinedicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of amide groups.

1,4-Bis(2-chloroethyl)piperazine: Contains chloroethyl groups, making it more reactive in substitution reactions.

1,4-Dimethylpiperazine: Contains methyl groups, altering its chemical properties and reactivity.

Uniqueness

1,4-Piperazinedicarboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its amide groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Actividad Biológica

1,4-Piperazinedicarboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is a piperazine derivative characterized by two carboxamide groups attached to a piperazine ring. Its structural features contribute to its interaction with various biological targets, making it a versatile scaffold in medicinal chemistry.

Antitumor Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain piperazine compounds could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, compounds derived from piperazine showed IC50 values ranging from 1.02 µM to 4.12 µM against various cancer cell lines such as HeLa and HepG2 .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | HeLa | 1.02 |

| Compound 9 | SMMC-7721 | 1.33 |

| Compound 9 | SGC-7901 | 1.35 |

| Compound 9 | U87 | 2.50 |

| Compound 9 | HepG2 | 4.12 |

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial activity. They have shown efficacy against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological applications, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This inhibition can enhance levels of endocannabinoids like anandamide, which are involved in pain modulation and neuroprotection .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

Case Study: Anticancer Activity

In a notable study, researchers synthesized a series of piperazine derivatives and evaluated their anticancer effects on various cell lines. One derivative exhibited potent activity against prostate cancer cells by inducing apoptosis through caspase-dependent pathways. This highlights the potential for developing targeted therapies based on the structural modifications of piperazine .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial activity, suggesting that these derivatives could serve as templates for new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the piperazine ring can lead to enhanced potency and selectivity for various biological targets.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituents on piperazine ring | Increased cytotoxicity against cancer cells |

| Introduction of halogens | Enhanced antimicrobial properties |

Propiedades

IUPAC Name |

piperazine-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHBOEVHUVZABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293041 | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-05-2 | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.